molecular formula C13H19N B13052408 2-(2,5-Dimethylphenyl)piperidine

2-(2,5-Dimethylphenyl)piperidine

Cat. No.: B13052408
M. Wt: 189.30 g/mol
InChI Key: OYLNLSGRIMNJLO-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural features, which include a piperidine ring substituted with a 2,5-dimethylphenyl group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactions, which provide high yields and diastereoselectivities. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.

Comparison with Similar Compounds

Biological Activity

2-(2,5-Dimethylphenyl)piperidine, particularly in its (R)-enantiomer form, is a chiral organic compound belonging to the piperidine class. This compound has garnered attention due to its potential biological activities, especially in pharmacology. Its unique structure, characterized by a piperidine ring substituted with a 2,5-dimethylphenyl group, suggests significant interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

This indicates a molecular weight of approximately 189.28 g/mol. The piperidine ring contributes to its basicity and ability to interact with various receptors and enzymes, making it a candidate for therapeutic applications.

Research indicates that (R)-2-(2,5-Dimethylphenyl)piperidine may modulate enzyme activity affecting metabolic pathways. Its interactions with specific receptors suggest potential applications in treating neurological and psychological conditions. The compound's structural similarity to known psychoactive substances enhances its relevance in drug development.

Pharmacological Targets

Studies have identified several biological targets for (R)-2-(2,5-Dimethylphenyl)piperidine:

  • Central Nervous System (CNS) Disorders : The compound has been explored for its potential in treating CNS disorders due to its ability to cross the blood-brain barrier.
  • Antiviral Activity : Preliminary studies suggest that derivatives of piperidine may exhibit antiviral properties, particularly against HIV-1 strains. This is supported by structural modifications that enhance binding affinity to viral enzymes .

Case Studies and Research Findings

Several studies have documented the biological activity of (R)-2-(2,5-Dimethylphenyl)piperidine:

  • Antiviral Potency : A study demonstrated that modifications of piperidine derivatives led to compounds with improved antiviral activity against HIV-1. Specifically, compounds structurally related to (R)-2-(2,5-Dimethylphenyl)piperidine showed enhanced efficacy against drug-resistant strains .
  • Enzyme Interaction Studies : In silico evaluations using tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound can interact with various enzymes and receptors, indicating a broad spectrum of potential pharmacological activities .
  • Therapeutic Applications : The compound has been investigated for its role in developing treatments for conditions such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential use in cognitive enhancement therapies .

Comparative Analysis

To better understand the unique properties of (R)-2-(2,5-Dimethylphenyl)piperidine compared to other piperidine derivatives, the following table summarizes key features:

Compound NameStructure FeaturesUnique Properties
BupivacaineLocal anesthetic; similar piperidine structurePrimarily used as an anesthetic; distinct pharmacological profile
IcaridinInsect repellent; shares piperidine coreFocused on practical applications like insect repellent; less emphasis on synthetic research
N-(2,6-Dimethylphenyl)piperidine-2-carboxamideContains piperidine ring; different substitution patternInvestigated for biochemical interactions; distinct from (R)-2-(2,5-Dimethylphenyl)piperidine

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3

InChI Key

OYLNLSGRIMNJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCCN2

Origin of Product

United States

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